molecular formula C19H19F3N6 B12281235 4-(1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine

4-(1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine

Cat. No.: B12281235
M. Wt: 388.4 g/mol
InChI Key: WFHWEVWNMGVUQF-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrazole ring, a trifluoromethyl-substituted phenyl group, and a piperazine ring attached to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting from commercially available reagents. The process often includes:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step may involve a nucleophilic aromatic substitution reaction.

    Formation of the Piperazine Ring: This can be synthesized through the reaction of ethylenediamine with a suitable dihalide.

    Coupling with Pyrimidine Core: The final step involves coupling the synthesized intermediates with a pyrimidine derivative under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Materials Science: This compound is studied for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Used in the synthesis of various pharmaceutical compounds.

    3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Known for its energetic material properties.

    2-(1H-pyrazol-1-yl)pyridine: Utilized in C-H functionalization reactions.

Uniqueness

4-(1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound for drug development.

Properties

Molecular Formula

C19H19F3N6

Molecular Weight

388.4 g/mol

IUPAC Name

4-pyrazol-1-yl-6-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C19H19F3N6/c20-19(21,22)16-4-2-15(3-5-16)13-26-8-10-27(11-9-26)17-12-18(24-14-23-17)28-7-1-6-25-28/h1-7,12,14H,8-11,13H2

InChI Key

WFHWEVWNMGVUQF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)C(F)(F)F)C3=NC=NC(=C3)N4C=CC=N4

Origin of Product

United States

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